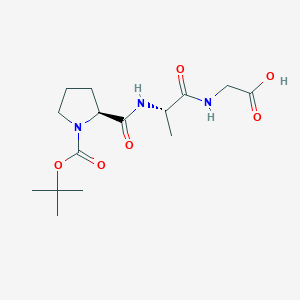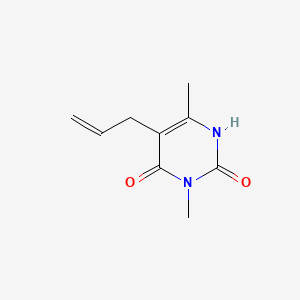
Uracil, 5-allyl-3,6-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uracil, 5-allyl-3,6-dimethyl- is a derivative of uracil, a pyrimidine nucleobase found in RNA This compound features modifications at the 5th, 3rd, and 6th positions, introducing allyl and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of uracil, 5-allyl-3,6-dimethyl- typically involves multi-step organic reactions. One common method starts with uracil, which undergoes alkylation to introduce the methyl groups at the 3rd and 6th positions. The allyl group is then introduced at the 5th position through a palladium-catalyzed allylation reaction. The reaction conditions often include:
Alkylation: Using methyl iodide and a strong base like sodium hydride in an aprotic solvent such as dimethylformamide (DMF).
Allylation: Employing allyl bromide and a palladium catalyst in the presence of a base like potassium carbonate in a solvent such as acetonitrile.
Industrial Production Methods
Industrial production of uracil derivatives often involves similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
Uracil, 5-allyl-3,6-dimethyl- can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.
Reduction: The compound can be reduced to remove the allyl group or reduce double bonds.
Substitution: The methyl and allyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for alcohol formation.
Reduction: Employing hydrogen gas with a palladium catalyst or lithium aluminum hydride (LiAlH4) for reduction.
Substitution: Utilizing nucleophiles like sodium azide or thiols in the presence of a base.
Major Products
Oxidation: Epoxides or alcohols depending on the oxidizing agent.
Reduction: De-allylated uracil or reduced double bonds.
Substitution: Various substituted uracil derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Uracil, 5-allyl-3,6-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with RNA and enzymes involved in nucleic acid metabolism.
Medicine: Explored for its potential as an antiviral or anticancer agent due to its ability to interfere with nucleic acid synthesis.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
Mécanisme D'action
The mechanism of action of uracil, 5-allyl-3,6-dimethyl- involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit enzymes involved in RNA synthesis by mimicking natural nucleobases, thereby disrupting the replication and transcription processes. The allyl and methyl groups can enhance its binding affinity and specificity for certain targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dimethyluracil: Lacks the allyl group, making it less reactive in certain chemical reactions.
5-Allyl-uracil: Does not have the methyl groups, which can affect its solubility and reactivity.
6-Methyluracil: Only has a methyl group at the 6th position, altering its chemical properties compared to the 3,6-dimethyl derivative.
Uniqueness
Uracil, 5-allyl-3,6-dimethyl- is unique due to the combination of allyl and methyl groups, which confer distinct chemical properties and potential biological activities. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
90437-63-1 |
|---|---|
Formule moléculaire |
C9H12N2O2 |
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
3,6-dimethyl-5-prop-2-enyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O2/c1-4-5-7-6(2)10-9(13)11(3)8(7)12/h4H,1,5H2,2-3H3,(H,10,13) |
Clé InChI |
IPJAPJKGXQNESJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)N(C(=O)N1)C)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,7-Dimethyl-4,7-dihydropyrazolo[4,3-d][1,3]oxazin-5(1H)-one](/img/structure/B12905203.png)


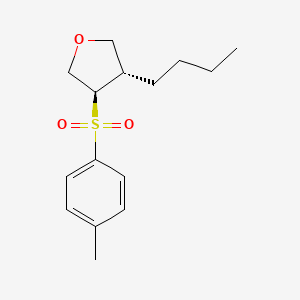
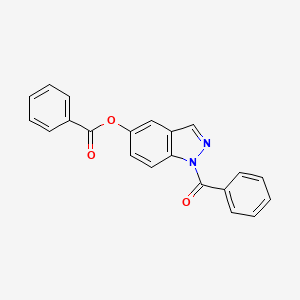
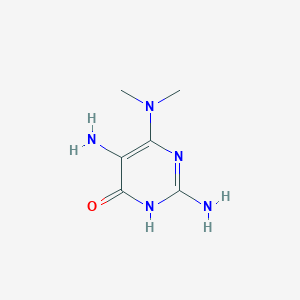
![3-Phenyl-3,5-dihydro-4H-[1,2,3]triazolo[4,5-d]pyridazine-4-thione](/img/structure/B12905226.png)
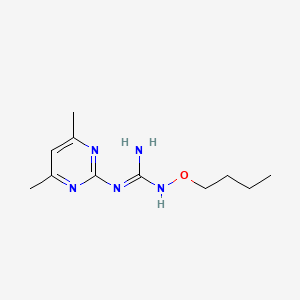
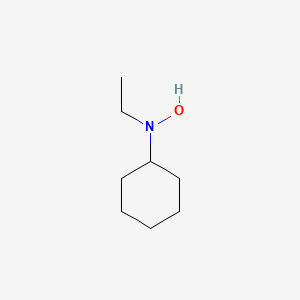
![4-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-6,7-dimethoxyisoquinoline](/img/structure/B12905238.png)

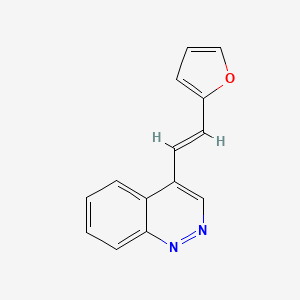
![5-Amino-2-{[(1H-pyrrol-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12905255.png)
